molecular formula C17H28B2O5 B2546726 4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane CAS No. 2377607-50-4

4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane

Cat. No. B2546726
CAS RN: 2377607-50-4
M. Wt: 334.03
InChI Key: CDELNHUZHRZGOW-UHFFFAOYSA-N
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Description

The compound "4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane" is a complex organoboron molecule that is likely to be used in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related furan and dioxaborolane derivatives, which can be useful in understanding the broader context of such compounds.

Synthesis Analysis

The synthesis of related furan derivatives often involves catalytic reactions or polymerization processes. For instance, enzymatic polymerization was used to create novel biobased furan polyesters, suggesting that similar enzymatic methods could potentially be applied to the synthesis of the target compound . Additionally, the selective synthesis of 2,5-bis(aminomethyl)furan from biomass-derived precursors indicates that there is an interest in developing efficient synthetic routes for furan derivatives, which may be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, with the potential for steric strain and nonclassical deformations. X-ray diffraction studies have been used to elucidate the three-dimensional structures of such compounds, revealing details about bond angles and planarity . This suggests that similar analytical techniques could be employed to study the molecular structure of "4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane".

Chemical Reactions Analysis

The reactivity of furan and dioxaborolane derivatives can vary widely. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane involved rhodium-catalyzed hydroboration . This indicates that transition metal-catalyzed reactions are a viable route for modifying dioxaborolane rings, which may be applicable to the target compound. Furthermore, the preparation of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane demonstrates the ability to introduce substituents into the dioxaborolane structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and dioxaborolane derivatives are influenced by their molecular structure. The enzymatic synthesis of furan polyesters and their characterization suggest that these materials have specific physical properties that could be tailored by altering the chemical structure . The lack of significant intermolecular interactions in some dioxaborolane derivatives indicates that these compounds may have unique reactivity or solubility profiles .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound, alongside related boric acid ester intermediates, has been synthesized through a three-step substitution reaction. Their structures were confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analysis through Density Functional Theory (DFT) showed consistency with crystal structures obtained via X-ray diffraction. These studies not only validate the synthetic routes but also provide insights into the physicochemical properties of such compounds (Huang et al., 2021).

Crystallography and DFT Studies

  • In another research focus, synthesis, crystal structure, and vibrational property studies have been conducted on similar compounds. These studies involved spectroscopy and single-crystal X-ray diffraction, supplemented by DFT calculations to understand their conformational dynamics and vibrational characteristics. Such investigations highlight the versatility of these compounds in molecular engineering and design (Wu et al., 2021).

Application in Organic Synthesis

  • Research into the palladium-catalyzed borylation of aryl bromides using this compound as an intermediate has shown effectiveness, particularly in the synthesis of arenes. This method provides an advantage in the borylation process, especially for substrates with sulfonyl groups, demonstrating the compound's utility in complex organic synthesis scenarios (Takagi & Yamakawa, 2013).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28B2O5/c1-11-12(18-21-14(2,3)15(4,5)22-18)10-13(20-11)19-23-16(6,7)17(8,9)24-19/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDELNHUZHRZGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C)B3OC(C(O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28B2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane

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